3,5-Dichloro-4-fluorobenzyl bromide
Overview
Description
3,5-Dichloro-4-fluorobenzyl bromide: is an organic compound with the molecular formula C7H4BrCl2F . It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-fluorobenzyl bromide typically involves the bromination of 3,5-dichloro-4-fluorotoluene. The process can be summarized as follows:
Starting Material: 3,5-Dichloro-4-fluorotoluene.
Bromination: The toluene derivative is treated with bromine in the presence of a catalyst such as iron or aluminum bromide.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure selective bromination at the benzylic position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-fluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol.
Scientific Research Applications
Chemistry: 3,5-Dichloro-4-fluorobenzyl bromide is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. It serves as an intermediate in the development of compounds with antimicrobial, antifungal, and anticancer properties .
Industry: The compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-fluorobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the benzyl ring .
Molecular Targets and Pathways: The compound targets nucleophilic sites in molecules, leading to the formation of new carbon-nucleophile bonds. This property is utilized in the synthesis of complex organic molecules .
Comparison with Similar Compounds
3,5-Dichloro-4-fluorotoluene: The precursor for the synthesis of 3,5-Dichloro-4-fluorobenzyl bromide.
3,5-Difluorobenzyl bromide: A similar compound with fluorine atoms at different positions.
3,4-Difluorobenzyl bromide: Another similar compound with fluorine atoms at different positions.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
5-(bromomethyl)-1,3-dichloro-2-fluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDNJQFJDBSHOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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